Semax

Übersicht

Beschreibung

Semax is a synthetic peptide known for its cognitive benefits and neuroprotective properties. It is derived from a fragment of adrenocorticotropic hormone and has been extensively studied for its potential to enhance brain function, improve memory, and protect neurons from damage .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Semax is synthesized through solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:

Activation of the resin: The resin is activated to allow the first amino acid to attach.

Coupling: Each amino acid is coupled to the growing peptide chain using coupling reagents such as dicyclohexylcarbodiimide.

Deprotection: The protecting groups on the amino acids are removed to allow the next amino acid to couple.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale solid-phase peptide synthesis. The process is optimized for efficiency and yield, ensuring that the final product meets stringent quality standards. The peptide is then formulated into various delivery methods, such as nasal sprays and injections .

Analyse Chemischer Reaktionen

Types of Reactions: Semax primarily undergoes hydrolysis and enzymatic degradation in the body. It does not typically undergo oxidation, reduction, or substitution reactions due to its peptide nature.

Common Reagents and Conditions:

Hydrolysis: Water and enzymes such as peptidases are involved in the hydrolysis of this compound.

Enzymatic Degradation: Enzymes like proteases break down this compound into its constituent amino acids.

Major Products Formed: The major products formed from the degradation of this compound are its constituent amino acids, which are then utilized or excreted by the body .

Wissenschaftliche Forschungsanwendungen

Semax is a synthetic peptide drug primarily used in Russia and Ukraine for a variety of conditions. It is known for its nootropic, neuroprotective, and adaptogenic properties . this compound is a heptapeptide with the amino acid sequence Met-Glu-His-Phe-Pro-Gly-Pro .

Scientific Research Applications

This compound has been investigated for a range of applications, with research highlighting its effects on gene expression, neuroprotection, cognitive function, and potential therapeutic uses.

Gene Expression: this compound influences the expression of genes related to the immune system and vascular system . Studies on rats with focal brain ischemia showed that this compound enhanced the expression of genes that promote the formation and functioning of the vascular system . Specifically, it modulates the expression of genes involved in the regulation of immune cells such as macrophages, neutrophils, and lymphocytes .

Neuroprotective Effects: this compound exhibits neuroprotective properties, particularly in conditions of brain damage and oxidative stress . It can prevent the formation of Aβ:Cu2+ complexes and has anti-aggregating properties, which are beneficial in preventing membrane disruption, especially in the presence of metal ions . Research indicates this compound can modulate Aβ fiber formation, suggesting its potential as an anti-Alzheimer's drug candidate .

Cognitive Enhancement: this compound has been shown to improve attention and short-term memory . A study on healthy patients indicated that this compound could enhance attention and short-term memory and cause EEG changes similar to other nootropic drugs . Animal studies have also demonstrated that this compound can decrease learning time and improve memory functions in brain-damaged subjects .

Redox Regulation: this compound has a corrective effect on lipid peroxidation rates under stress . It reduces the levels of MDA (malondialdehyde) in the spleen and corrects the rate of spontaneous lipid peroxidation in animals under social stress . Additionally, this compound can decrease catalase levels, indicating its role in modulating redox reactions .

Potential Therapeutic Applications

- ADHD and Rett Syndrome: this compound has been suggested as a potential treatment for ADHD and Rett Syndrome due to its ability to augment the effects of psychostimulants on central dopamine release and stimulate brain-derived neurotrophic factor (BDNF) synthesis .

- Peptic Ulcers: Clinical studies have shown that this compound can promote ulcer healing. A study revealed that ulcer healing occurred in a significantly higher percentage of patients receiving intranasal this compound compared to a control group .

- Depression and Anxiety: this compound may alleviate symptoms of depression and anxiety by modulating neurotransmitter systems .

Data Table: this compound Applications in Research

Administration and Safety

Wirkmechanismus

Semax exerts its effects by modulating neurotransmitters such as dopamine, serotonin, and norepinephrine. It promotes the release of brain-derived neurotrophic factor, which supports the growth, function, and survival of neurons. This leads to enhanced cognitive function, improved memory, and neuroprotection .

Vergleich Mit ähnlichen Verbindungen

Selank: Another synthetic peptide with anxiolytic and cognitive-enhancing properties.

Noopept: A nootropic compound known for its memory-enhancing effects.

Cerebrolysin: A peptide-based drug used for neuroprotection and cognitive enhancement.

Uniqueness of Semax: this compound is unique in its ability to modulate multiple neurotransmitter systems and promote the release of brain-derived neurotrophic factor. This makes it particularly effective for cognitive enhancement and neuroprotection compared to other similar compounds .

Biologische Aktivität

Semax, a synthetic neuropeptide derived from the adrenocorticotropic hormone (ACTH), has garnered attention for its diverse biological activities, particularly in neuroprotection, immunomodulation, and cognitive enhancement. This article synthesizes findings from various studies to elucidate the mechanisms underlying this compound's biological activity, supported by data tables and case studies.

1. Neuroprotective Effects

This compound has demonstrated significant neuroprotective properties, especially in models of ischemic stroke. Research indicates that this compound enhances the expression of genes associated with the immune response and vascular function following focal cerebral ischemia. In a study involving rats subjected to permanent middle cerebral artery occlusion (pMCAO), this compound treatment resulted in the modulation of over 50% of the genes involved in immune responses, including immunoglobulins and chemokines .

2. Immunomodulation

This compound exhibits notable immunomodulatory effects, particularly under stress conditions. In experiments simulating "social" stress, this compound effectively corrected lipid peroxidation rates and restored phagocytic activity in neutrophils. It was found to decrease the levels of malondialdehyde (MDA) by approximately 40% compared to control groups, indicating its potential to mitigate oxidative stress .

Gene Expression Changes Induced by this compound

The impact of this compound on gene expression has been extensively documented. The following table summarizes key findings regarding gene expression changes observed after this compound administration in ischemic conditions:

| Time Post-ischemia | Total Genes Altered | Increased Expression | Decreased Expression | Notable Gene Categories |

|---|---|---|---|---|

| 3 hours | 96 | 46 | 50 | Immunoglobulins, Chemokines |

| 24 hours | 68 | 51 | 17 | Cytokines, Transcription Regulators |

This data illustrates that this compound primarily enhances the expression of genes related to immune function and inflammatory responses, which are critical during recovery from ischemic injury .

Case Studies

Case Study: Efficacy in Ischemic Stroke Treatment

A clinical study evaluated the efficacy of this compound in patients at different stages of ischemic stroke rehabilitation. Results indicated that administration of this compound led to increased levels of brain-derived neurotrophic factor (BDNF) plasma levels, which remained elevated throughout the rehabilitation period. This suggests that this compound not only aids in immediate recovery post-stroke but may also contribute to long-term neuroplasticity and cognitive recovery .

Eigenschaften

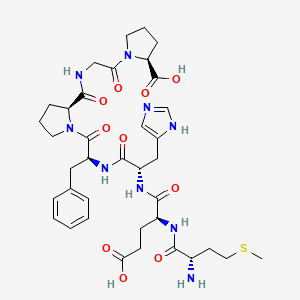

IUPAC Name |

(2S)-1-[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H51N9O10S/c1-57-16-13-24(38)32(50)42-25(11-12-31(48)49)33(51)43-26(18-23-19-39-21-41-23)34(52)44-27(17-22-7-3-2-4-8-22)36(54)46-15-5-9-28(46)35(53)40-20-30(47)45-14-6-10-29(45)37(55)56/h2-4,7-8,19,21,24-29H,5-6,9-18,20,38H2,1H3,(H,39,41)(H,40,53)(H,42,50)(H,43,51)(H,44,52)(H,48,49)(H,55,56)/t24-,25-,26-,27-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFEHBIGDWIGTEH-AQRCPPRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)NCC(=O)N4CCCC4C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)NCC(=O)N4CCC[C@H]4C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H51N9O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

813.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80714-61-0 | |

| Record name | ACTH (4-7), pro-gly-pro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080714610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SEMAX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5FAL2585H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Semax interact with its targets to exert its effects?

A1: While the precise mechanisms remain under investigation, research suggests this compound influences several cellular processes. It has been shown to bind specifically to cell membranes in the rat basal forebrain, an area crucial for learning and memory. [] This binding subsequently increases brain-derived neurotrophic factor (BDNF) protein levels, a key player in neuronal survival, growth, and synaptic plasticity. []

Q2: What are the downstream effects of increased BDNF levels mediated by this compound?

A2: Increased BDNF levels, particularly in the hippocampus, are linked to improved learning and memory formation. [] This effect is potentially associated with this compound's observed nootropic and neuroprotective properties. []

Q3: Does this compound influence other signaling pathways besides BDNF?

A3: Yes, research suggests this compound also impacts other pathways. For instance, it shows regulatory effects on the expression of neurotrophins and their receptors, such as nerve growth factor (NGF), neurotrophin-3 (NT-3), and their respective receptors (TrkA, TrkB, TrkC, p75). [] This modulation is particularly notable in the frontal cortex and hippocampus after ischemic events, contributing to its neuroprotective effects. []

Q4: What is the role of this compound in inflammatory processes following cerebral ischemia?

A4: Studies using a rat model of cerebral ischemia-reperfusion demonstrated that this compound could suppress the expression of pro-inflammatory genes, including Il1a, Il1b, Il6, Ccl3, and Cxcl2. [] This anti-inflammatory effect likely contributes to its neuroprotective properties in stroke models. []

Q5: What is the molecular formula and weight of this compound?

A5: this compound, with the amino acid sequence Methionine-Glutamic acid-Histidine-Phenylalanine-Proline-Glycine-Proline, has a molecular formula of C37H55N9O9S and a molecular weight of 793.96 g/mol.

Q6: Is there any spectroscopic data available for this compound?

A6: The provided research papers do not delve into detailed spectroscopic characterization of this compound. Further investigation would be needed to explore this aspect.

Q7: How stable is this compound under various conditions?

A7: While the research papers don't provide an exhaustive analysis of this compound stability, one study highlights the role of its C-terminal Pro-Gly-Pro tripeptide in resisting biodegradation. [] This suggests this compound might possess inherent stability against enzymatic breakdown.

Q8: Are there any formulation strategies to enhance this compound's stability or bioavailability?

A8: The provided research papers primarily focus on this compound's intranasal administration, suggesting this route offers favorable bioavailability. Further research is needed to explore alternative formulations and their impact on stability and delivery.

Q9: How long does this compound remain active in the body?

A9: Research suggests this compound demonstrates prolonged beneficial effects, with one study observing improved work efficiency in human operators 20-24 hours after intranasal administration. []

Q10: What preclinical models have been used to study the effects of this compound?

A10: Various animal models have been employed to investigate this compound, including:

- Rodent models of cerebral ischemia: These models, such as transient middle cerebral artery occlusion (tMCAO), help understand this compound's neuroprotective effects in stroke. [, , , ]

- Models of learning and memory: These often involve tasks like passive avoidance and conditioned reflexes to assess this compound's nootropic potential. [, , , ]

- Models of depression and anxiety: Studies utilize paradigms like the Suok test and the Porsolt test to evaluate this compound's potential anxiolytic and antidepressant effects. []

Q11: Are there any clinical trials evaluating this compound's efficacy in humans?

A11: While the provided research papers mention this compound's successful use in treating patients with various CNS diseases, they lack details on specific clinical trials. [] More research is needed to ascertain its clinical efficacy and safety profile.

Q12: How does this compound compare to other nootropics or neuroprotective agents?

A12: Several studies compare this compound to other drugs like Piracetam, Oxyracetam, and Mexidol. [, ] While some investigations suggest a higher potency of this compound in certain models, direct head-to-head comparisons are limited, and further research is needed.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.